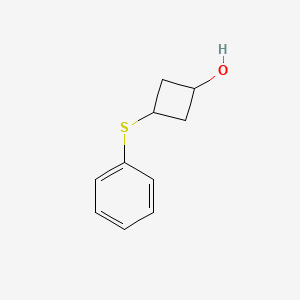
5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide is a chemical compound. It is a derivative of thiophene, a heterocyclic compound that incorporates a sulfur atom . Thiophenes are important building blocks in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices .
Synthesis Analysis
The synthesis of thiophene derivatives involves various methods. Electrophilic, nucleophilic, and radical reactions are well-investigated methods for functionalizing thiophenes . For example, the synthesis of rivaroxaban, a related compound, involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with an alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. Thiophene easily reacts with electrophiles due to the presence of a sulfur atom that contributes two π electrons to the aromatic sextet . In the synthesis of rivaroxaban, complete conversion was observed when DMSO was used as a solvent in the presence of triethylamine as a base .Applications De Recherche Scientifique
Synthesis and Characterization
Antimicrobial Evaluation and Docking Studies : Thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. For example, Talupur et al. (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, showcasing their potential in antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Antioxidant Activity : Novel thiophene derivatives with antioxidant properties were synthesized by Tumosienė et al. (2019), demonstrating significant antioxidant activity compared to ascorbic acid, indicating their potential in medical and pharmaceutical applications (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Applications in Drug Discovery
- Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel thiophene derivatives with observed analgesic and anti-inflammatory activities, highlighting the compound's role in drug discovery targeting COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis Techniques
- New Routes to Alkyl Ethers : Corral and Lissavetzky (1984) explored the synthesis of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids from thiophene derivatives, offering insights into synthetic chemistry techniques (Corral & Lissavetzky, 1984).
Luminescence Sensing and Pesticide Removal
- Metal-Organic Frameworks (MOFs) : Zhao et al. (2017) developed thiophene-based MOFs capable of luminescence sensing and efficient pesticide removal, demonstrating the functional versatility of thiophene derivatives in environmental applications (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Orientations Futures
Thiophenes are important building blocks in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices . Therefore, there is a considerable demand for efficient synthetic strategies for producing these compounds. Synthetic chemistry faces major challenges to devise efficient and efficacious strategies to molecular materials with tailored properties for achieving optimal power efficiencies .
Propriétés
IUPAC Name |
5-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c13-10-2-1-9(19-10)11(16)14-7-12(18-6-4-15)3-5-17-8-12/h1-2,15H,3-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVLNVFVSQCFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(S2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2920794.png)
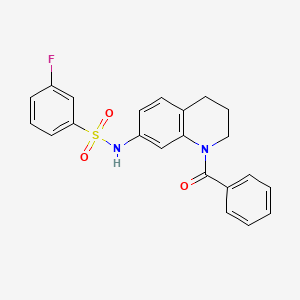
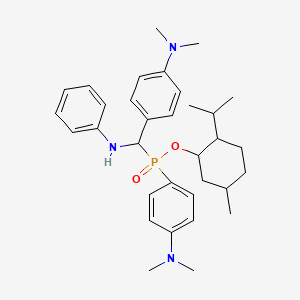
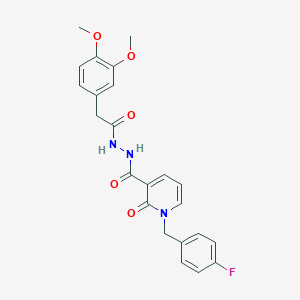
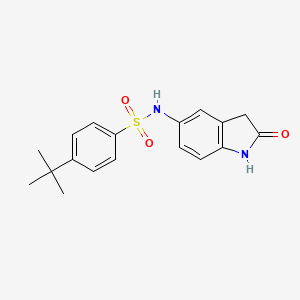
![3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2920801.png)
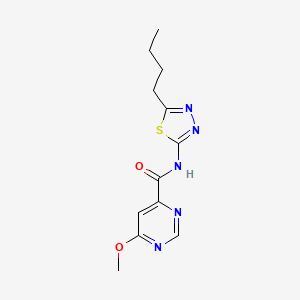

![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2920807.png)
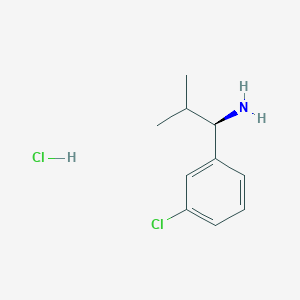
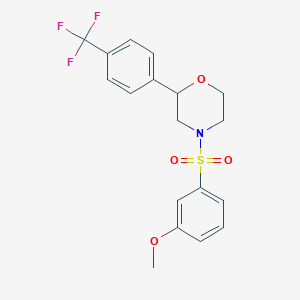
![(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2920812.png)
